REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl[CH:13]([OH:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].CC(C)=O>C1(C)C=CC=CC=1.O>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH2:14][CH2:13][OH:15])[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 26 hr
|
Duration
|
26 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was partitioned between toluene and aqueous potassium carbonate solution
|
Type
|
STIRRING
|
Details
|
When the toluene solution was shaken with a fresh portion of potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
an off-white solid crystallized out of solution
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
the organic layer of the filtrate extracted twice with potassium carbonate solution
|
Type
|
CONCENTRATION
|
Details
|
The toluene solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a black oil
|
Type
|
CUSTOM
|
Details
|
a solid crystallized from solution
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in hot methylene chloride
|
Type
|
STIRRING
|
Details
|
stirred with magnesium sulfate and charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was crystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in toluene
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |